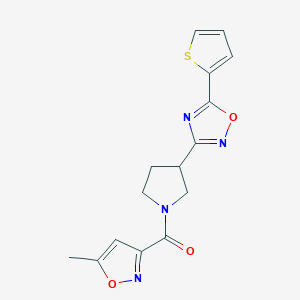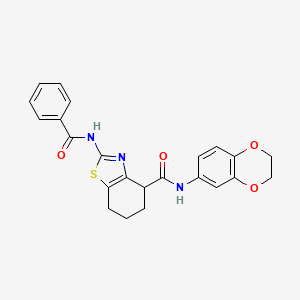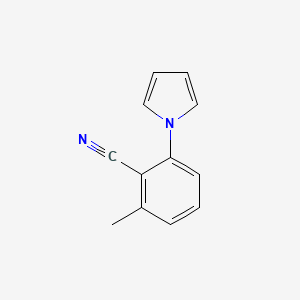
2-methyl-6-(1H-pyrrol-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-6-(1H-pyrrol-1-yl)benzenecarbonitrile” is a chemical compound with the CAS Number: 862595-52-6 . It has a molecular weight of 182.22 and its IUPAC name is 2-methyl-6-(1H-pyrrol-1-yl)benzonitrile . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2-methyl-6-(1H-pyrrol-1-yl)benzenecarbonitrile” is 1S/C12H10N2/c1-10-5-4-6-12(11(10)9-13)14-7-2-3-8-14/h2-8H,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“2-methyl-6-(1H-pyrrol-1-yl)benzenecarbonitrile” is a solid compound . It has a molecular weight of 182.22 .Applications De Recherche Scientifique
Electrochemical Studies and Polymer Films
A study explored the electrochemical oxidation of a compound similar to 2-methyl-6-(1H-pyrrol-1-yl)benzenecarbonitrile, leading to the formation of a conducting polymeric film. This research indicates potential applications in developing conducting polymers and electrochemical sensors (Bartlett et al., 1991).
Organic Synthesis and Functionalization
Another study demonstrated the use of pyrrole, a core component of the compound, as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds. This highlights its role in facilitating specific organic synthesis processes, particularly in creating substituted pyrrol-2-yl benzenes (Wiest et al., 2016).
Polymer Synthesis and Low Oxidation Potential Monomers
Research on derivatized bis(pyrrol-2-yl) arylenes, which share a structural similarity with 2-methyl-6-(1H-pyrrol-1-yl)benzenecarbonitrile, revealed their use in synthesizing conducting polymers with low oxidation potentials. Such polymers are stable in their electrically conducting form, suggesting applications in advanced electronic materials (Sotzing et al., 1996).
Photophysical and Supramolecular Chemistry
The compound’s structural components have been utilized in creating luminescent heterodinuclear complexes, indicating potential in photophysical and supramolecular applications. Such complexes can have significant implications in optical materials and sensor technologies (Piguet et al., 1996).
Catalytic Processes and Chemical Synthesis
A study on the alkylation of alkenes using a palladium catalyst, incorporating a structure similar to the target compound, demonstrates its potential application in industrial catalytic processes. This could lead to more efficient synthesis of various organic compounds (Dong et al., 2017).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . It has hazard codes H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-methyl-6-pyrrol-1-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-10-5-4-6-12(11(10)9-13)14-7-2-3-8-14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETXVNCCZNCMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


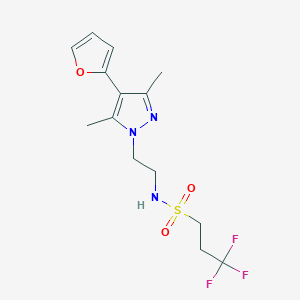
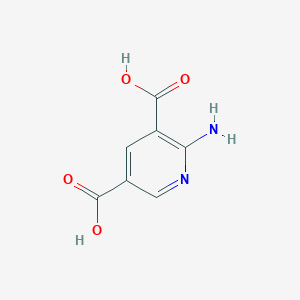
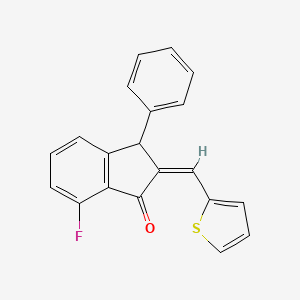
![2,2,2-trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide](/img/structure/B2757720.png)
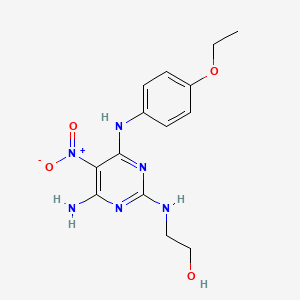


![N-butyl-N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2757725.png)
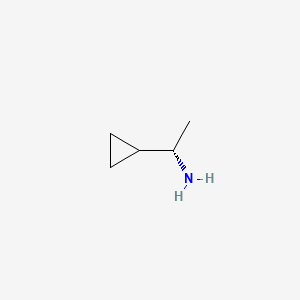
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2757730.png)
